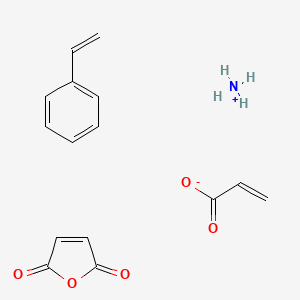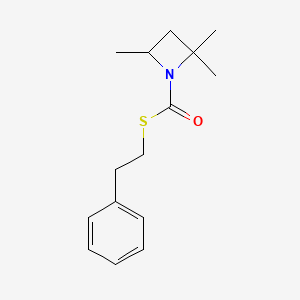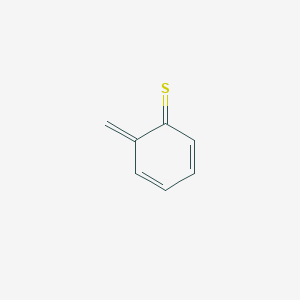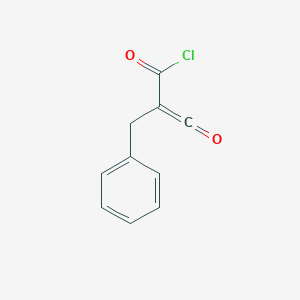
2-Benzyl-3-oxoprop-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-oxoprop-2-enoyl chloride: is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzyl chloride and is characterized by the presence of a benzyl group attached to a 3-oxoprop-2-enoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-oxoprop-2-enoyl chloride can be achieved through several methods. One common approach involves the reaction of benzyl chloride with acryloyl chloride in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, with precise control over temperature and pressure to optimize yield and purity. The use of advanced purification techniques, such as distillation or recrystallization, ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-3-oxoprop-2-enoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are often used.
Substitution: Nucleophiles like ammonia (NH), ethanol (CHOH), or sodium hydroxide (NaOH) can be employed.
Major Products:
Oxidation: Benzyl carboxylic acids or benzyl ketones.
Reduction: Benzyl alcohols or benzyl alkanes.
Substitution: Benzyl amines or benzyl ethers.
Applications De Recherche Scientifique
2-Benzyl-3-oxoprop-2-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3-oxoprop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzyl group can stabilize intermediates through resonance, while the 3-oxoprop-2-enoyl chloride moiety can participate in various chemical transformations. The compound can interact with molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Benzyl chloride: A simpler compound with a benzyl group attached to a chloride atom.
Acryloyl chloride: Contains a similar 3-oxoprop-2-enoyl chloride moiety but lacks the benzyl group.
Benzyl alcohol: A reduction product of benzyl chloride with a hydroxyl group instead of a chloride.
Uniqueness: 2-Benzyl-3-oxoprop-2-enoyl chloride is unique due to the combination of the benzyl group and the 3-oxoprop-2-enoyl chloride moiety, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions with various molecular targets.
Propriétés
Numéro CAS |
57421-93-9 |
|---|---|
Formule moléculaire |
C10H7ClO2 |
Poids moléculaire |
194.61 g/mol |
InChI |
InChI=1S/C10H7ClO2/c11-10(13)9(7-12)6-8-4-2-1-3-5-8/h1-5H,6H2 |
Clé InChI |
VEVYVIJZKYKZFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=C=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)
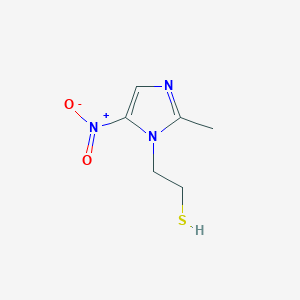

![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)

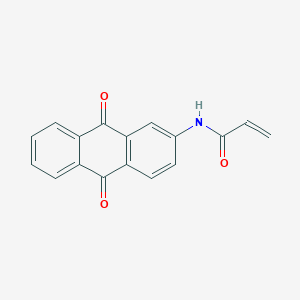
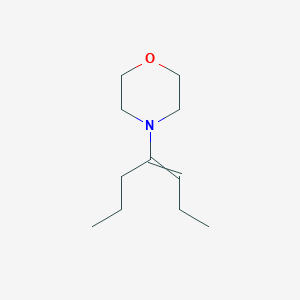

![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
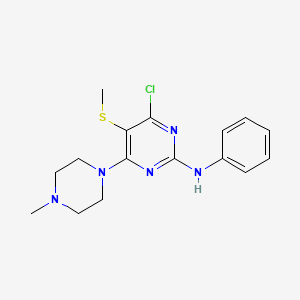
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
